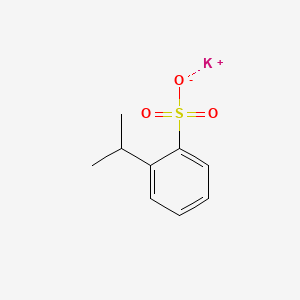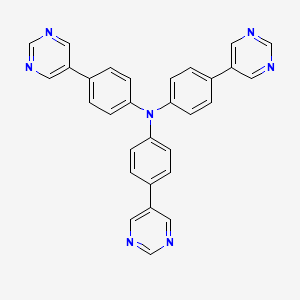
Tris(4-(pyrimidin-5-yl)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-(pyrimidin-5-yl)phenyl)amine: is an organic compound that belongs to the class of trisubstituted amines It is characterized by the presence of three pyrimidin-5-yl groups attached to a central phenylamine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyrimidin-5-yl)phenyl)amine typically involves the reaction of 4-(pyrimidin-5-yl)phenylamine with suitable reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(pyrimidin-5-yl)phenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: Tris(4-(pyrimidin-5-yl)phenyl)amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidin-5-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Tris(4-(pyrimidin-5-yl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Tris(4-(pyrimidin-5-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-5-yl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, the compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with pyridin-4-yl groups instead of pyrimidin-5-yl groups.
Tris(4-(pyridin-3-yl)phenyl)amine: Another similar compound with pyridin-3-yl groups.
Tris(4-(pyridin-2-yl)phenyl)amine: Contains pyridin-2-yl groups.
Uniqueness: Tris(4-(pyrimidin-5-yl)phenyl)amine is unique due to the presence of pyrimidin-5-yl groups, which confer distinct electronic and steric properties compared to its pyridine analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications.
属性
分子式 |
C30H21N7 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
4-pyrimidin-5-yl-N,N-bis(4-pyrimidin-5-ylphenyl)aniline |
InChI |
InChI=1S/C30H21N7/c1-7-28(8-2-22(1)25-13-31-19-32-14-25)37(29-9-3-23(4-10-29)26-15-33-20-34-16-26)30-11-5-24(6-12-30)27-17-35-21-36-18-27/h1-21H |
InChI 键 |
MKXHWMBYPZSGJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




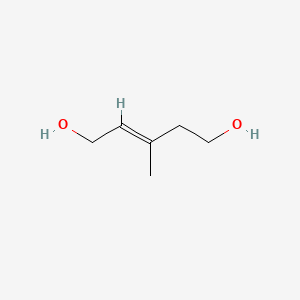
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
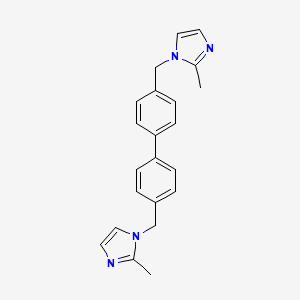
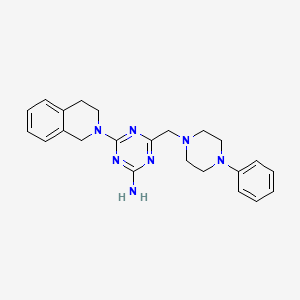
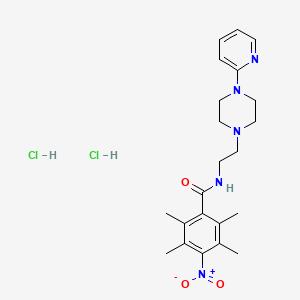
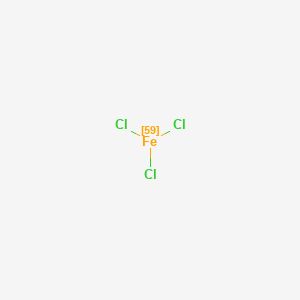
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
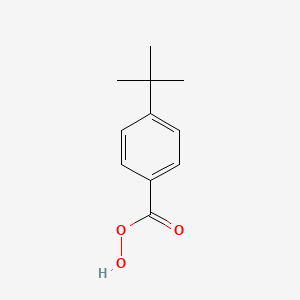
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)


